7-Chloro-2-tetralone

Descripción general

Descripción

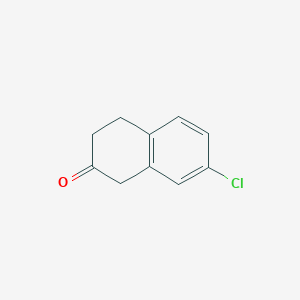

7-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO. It is a chlorinated derivative of tetralone, which is a bicyclic ketone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Chloro-2-tetralone involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. The reaction typically uses aluminum chloride as a catalyst and occurs under reflux conditions .

Another method involves the continuous-flow synthesis, which has been shown to be efficient and productive. This method involves the use of anisole, succinic anhydride, and aluminum chloride in an organic solvent, followed by reduction and treatment with methanesulfonic acid to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous-flow systems. The continuous-flow method is particularly advantageous due to its higher yield, purity, and reduced reaction time compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-2-tetralone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted tetralone derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloro-2-tetralone serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. Notably, tetralone derivatives have been investigated for their anticancer, antibacterial, and antiviral activities:

- Anticancer Activity : Research indicates that several tetralone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound have shown selective inhibition of cancer cell proliferation, particularly in hepatocellular carcinoma (HCC) models . The structure-activity relationship (SAR) studies suggest that halogen substitutions at specific positions on the tetralone scaffold can enhance anticancer efficacy .

- Antibacterial Properties : Tetralones, including this compound, have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve inhibition of key bacterial enzymes .

Pharmacological Applications

The pharmacological profile of this compound is promising, particularly in the development of new therapeutic agents:

- Beta-Adrenoceptor Antagonists : Some tetralone derivatives have been developed into beta-adrenoceptor antagonists, which are used clinically to manage conditions like glaucoma and ocular hypertension by lowering intraocular pressure (IOP) .

- Firefly Luciferase Inhibitors : Recent studies have identified 2-benzylidene-tetralone derivatives as potent inhibitors of Firefly luciferase (Fluc), which is widely used in bioluminescence assays. These inhibitors can significantly enhance the specificity and sensitivity of bioluminescent assays in biomedical research .

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

- Synthesis of Quinolines : It acts as a precursor in the synthesis of quinoline derivatives, which are important in medicinal chemistry due to their diverse biological activities .

- Functionalization : The compound can undergo various chemical reactions to introduce different functional groups, thereby expanding its utility in creating a library of novel compounds for drug discovery .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on HCC cells. The results showed that specific modifications at the 7-position increased cytotoxicity while minimizing side effects on normal cells. The SAR analysis indicated that fluorine substitution significantly enhanced activity compared to bromine substitution .

Case Study 2: Firefly Luciferase Inhibition

In another investigation, a series of 2-benzylidene-tetralones were synthesized and tested for their ability to inhibit Fluc. The most potent compound exhibited an IC value of 0.25 nM, demonstrating over 7000-fold higher potency than resveratrol, a known inhibitor . This finding underscores the potential of tetralone derivatives in developing new assay platforms for biochemical research.

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-tetralone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter levels in the central nervous system. This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2-tetralone

- 6-Nitro-1H-indole-3-carbonitrile

- 7-Methoxy-1-tetralone

Comparison

Compared to other similar compounds, 7-Chloro-2-tetralone is unique due to its specific chlorine substitution at the 7th position. This substitution can significantly influence its chemical reactivity and biological activity. For instance, the presence of a chlorine atom can enhance its ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

7-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO, classified as a chlorinated derivative of tetralone. Its structural characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various biologically active compounds, particularly antidepressants. The compound's mechanism of action involves several biochemical pathways:

- Target Enzymes : It has been noted for its potential inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and cancer therapy. For instance, some derivatives have shown selective inhibition of CYP24A1, an enzyme involved in vitamin D metabolism, which can influence cancer cell proliferation .

- Anticancer Activity : Research indicates that this compound and its derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that certain tetralone derivatives can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancer cells .

Anticancer Properties

Several studies have documented the anticancer effects of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.55 | Induces cytotoxicity through ROS generation |

| Derivative X | DU-145 (prostate cancer) | 10 | Inhibits CYP24A1 leading to reduced cell viability |

| Derivative Y | Caco-2 (colorectal cancer) | 2.0 | Enhances anti-proliferative effects with calcitriol |

The table summarizes findings from various studies demonstrating the compound's ability to inhibit cancer cell growth through different mechanisms.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that certain tetralone derivatives possess antifungal and antibacterial properties:

- Antifungal Activity : Compounds derived from tetralones have been tested against fungal strains, showing effective inhibition.

- Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial pathogens, with notable results in inhibiting growth.

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of several tetralone derivatives on NCI-H1975 lung cancer cells. The results indicated that specific derivatives exhibited selective inhibition of cell proliferation, highlighting the potential for developing new anticancer agents based on the tetralone structure . -

Research on CYP Inhibition :

Another significant study focused on the inhibitory effects of tetralones on cytochrome P450 enzymes. The findings revealed that this compound derivatives could effectively inhibit CYP24A1 activity, which is linked to enhanced therapeutic outcomes in cancer treatment . -

Antimicrobial Evaluation :

A comprehensive evaluation of various tetralones demonstrated their potential as antimicrobial agents. The study reported varying degrees of inhibition against specific bacterial strains, suggesting a broad spectrum of activity that warrants further exploration .

Propiedades

IUPAC Name |

7-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIHHNSBJNDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398940 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-19-3 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.